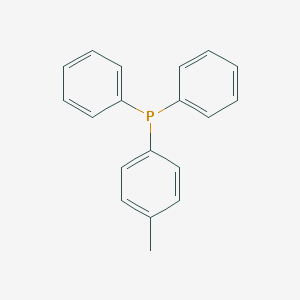

Diphenyl-p-tolylphosphine

Description

The exact mass of the compound Diphenyl(p-tolyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMTLTYXBDJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145641 | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-93-2 | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl-p-tolylphosphine synthesis from Grignard reagent

An In-depth Technical Guide to the Synthesis of Diphenyl-p-tolylphosphine via Grignard Reagent

Introduction

This compound is a triarylphosphine that serves as a crucial ligand in a multitude of organometallic catalysis applications. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a valuable component in catalysts for various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials.[1] Common applications include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1]

The synthesis of triarylphosphines is most commonly achieved through the Grignard reaction.[2] This method involves the reaction of an organomagnesium halide (Grignard reagent) with a halophosphine. For the synthesis of this compound, this typically involves the reaction of p-tolylmagnesium halide with chlorodiphenylphosphine. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and process visualizations.

Reaction Mechanism

The synthesis of this compound via the Grignard route is a two-step process.

-

Formation of the Grignard Reagent: The process begins with the formation of the p-tolylmagnesium bromide reagent. This is achieved by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. An inert atmosphere (nitrogen or argon) is essential to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. A crystal of iodine is often used to activate the magnesium surface and initiate the reaction.[3]

-

Nucleophilic Substitution: The formed p-tolylmagnesium bromide then acts as a potent nucleophile. The carbon atom bonded to the magnesium is highly polarized and attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. This results in a nucleophilic substitution reaction where the chloride ion is displaced, forming a new phosphorus-carbon bond and yielding the final product, this compound.[3][4]

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of similar triarylphosphines.[2][3] All operations should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques.

Materials and Reagents

-

Magnesium turnings

-

Iodine (one crystal)

-

p-Bromotoluene

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Benzene (for extraction)

-

Anhydrous sodium sulfate

-

Standard Schlenk line glassware

-

Round-bottomed flask with multiple outlets

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure

Step 1: Preparation of p-Tolylmagnesium Bromide

-

A multi-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The glassware must be oven-dried to remove all moisture.[5]

-

Magnesium turnings (0.38 g atom) and a small crystal of iodine are placed in the flask.[3]

-

A solution of p-bromotoluene (0.38 mole) in approximately 500 ml of dry ether is prepared. About 15-25 ml of this solution is added to the flask at once to initiate the reaction.[3]

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1.5 hours to ensure complete formation of the Grignard reagent.[3]

Step 2: Reaction with Chlorodiphenylphosphine

-

The flask containing the Grignard reagent is cooled in an ice-salt bath to an internal temperature of approximately -7°C.[3]

-

A solution of chlorodiphenylphosphine (0.33 mole) in 100 ml of dry ether is added dropwise to the cooled Grignard solution. The rate of addition should be controlled to maintain the internal temperature below +10°C. This addition typically takes about 1.25 hours.[3]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for another 1.5 hours at room temperature.[3]

Step 3: Work-up and Purification

-

The reaction flask is cooled again in an ice-salt bath, and 150 ml of a cold, saturated aqueous solution of ammonium chloride is added slowly to quench the reaction.[3][4]

-

The ether layer is decanted. The remaining aqueous layer is acidified with hydrochloric acid and then extracted three times with 125 ml portions of benzene.[3]

-

The initial ether layer and the benzene extracts are combined, and the solvents are removed by evaporation under reduced pressure.[3][4]

-

The crude product is then purified by vacuum distillation. Any remaining starting materials (like p-dibromobenzene if p-bromotoluene is used) will distill first, followed by the desired product, this compound, which appears as a colorless oil that crystallizes upon cooling.[3] The product typically distills at 180–185°C at very low pressure (2 × 10⁻² mm).[3]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a triarylphosphine based on an adapted literature procedure.[3]

| Parameter | Value | Unit | Notes |

| Reagents | |||

| Magnesium | 0.38 | g atom | |

| p-Bromotoluene | 0.38 | mole | |

| Chlorodiphenylphosphine | 0.33 | mole | Limiting reagent |

| Dry Ether (for Grignard) | 500 | mL | |

| Dry Ether (for phosphine) | 100 | mL | |

| Reaction Conditions | |||

| Grignard Formation | Reflux | °C | Maintained by addition rate |

| Grignard Stir Time | 1.5 | hours | Post-addition |

| Phosphine Addition Temp. | < +10 | °C | |

| Phosphine Reaction Time | 1.5 | hours | Post-addition at RT |

| Product Information | |||

| Product Name | This compound | ||

| Molecular Formula | C₁₉H₁₇P | ||

| Molecular Weight | 276.31 | g/mol | |

| Typical Yield | 70-85 | % | Yields can vary based on purity of reagents and reaction conditions.[3] |

| Appearance | Colorless oil / White solid | Crystallizes on standing[3] | |

| Melting Point | 66-68 | °C |

Visualizations

Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Diphenyl-p-tolylphosphine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl-p-tolylphosphine is a triarylphosphine compound that serves as a crucial ancillary ligand in organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties, derived from the presence of two phenyl groups and one electron-donating p-tolyl group, make it an effective component in catalytic systems for a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of this compound, complete with detailed experimental protocols and logical diagrams to support research and development efforts.

Core Chemical Properties

This compound is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1031-93-2 | [1][2] |

| Molecular Formula | C₁₉H₁₇P | [1] |

| Molecular Weight | 276.31 g/mol | [2] |

| Appearance | White powder or crystals | |

| Melting Point | 66-68 °C | |

| Boiling Point | 250 °C @ 14 Torr | |

| Solubility | Soluble in many organic solvents like ethanol, acetone, and chloroform. Low solubility in water. | [3] |

| IUPAC Name | (4-Methylphenyl)diphenylphosphane | [1] |

| Synonyms | Diphenyl-4-methylphenylphosphine, p-Tolyldiphenylphosphine | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the phenyl and tolyl groups, and a characteristic singlet for the methyl protons of the tolyl group at around 2.4 ppm.[4]

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for the aromatic carbons, with the methyl carbon of the tolyl group appearing at a characteristic upfield shift.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as P-C stretching vibrations.[1]

Applications in Homogeneous Catalysis

This compound is most prominently used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in synthetic organic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric profile of the phosphine ligand is a determining factor in the catalyst's stability, solubility, and reactivity. The p-tolyl group in this compound provides a subtle yet significant electronic modification compared to the more common triphenylphosphine, which can enhance catalytic activity in certain reactions.

Key reactions where this compound and similar ligands are employed include:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Negishi Coupling

-

Stille Coupling

Role in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The phosphine ligand plays a critical role in several steps of the catalytic cycle. The diagram below illustrates the generally accepted mechanism and the points at which the ligand influences the reaction.

References

An In-depth Technical Guide on the Crystal Structure of Diphenyl-p-tolylphosphine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for free, uncomplexed Diphenyl-p-tolylphosphine. This guide, therefore, focuses on the detailed crystal structure and molecular geometry of this compound as a ligand within the well-characterized silver(I) complex, Bis--INVALID-LINK--silver(I). The structural parameters presented herein are derived from this complex and provide valuable insight into the conformational properties of the phosphine ligand upon coordination to a metal center.

Introduction

This compound is a tertiary phosphine that serves as an important ligand in coordination chemistry and homogeneous catalysis. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a versatile ligand for a variety of transition metal-catalyzed reactions. Understanding its three-dimensional structure is crucial for designing new catalysts and for elucidating reaction mechanisms. This technical guide provides a detailed overview of the molecular structure of this compound based on the crystallographic data of its silver(I) complex.

Molecular Structure and Conformation

The molecular structure of this compound within the silver(I) complex reveals a tetrahedral geometry around the phosphorus atom. The ligand coordinates to the silver(I) center through its phosphorus atom.

Key Structural Features

The structure of the coordinated this compound ligand is characterized by the following key features:

-

Phosphorus-Carbon Bond Lengths: The P-C bond lengths are consistent with typical values for triarylphosphines.

-

Carbon-Phosphorus-Carbon Bond Angles: The C-P-C bond angles are indicative of a distorted tetrahedral geometry around the phosphorus atom.

-

Torsion Angles: The torsion angles involving the silver, phosphorus, and the ipso-carbon atoms of the aryl rings describe the propeller-like arrangement of the phenyl and tolyl groups.

The following diagram illustrates the molecular structure of the this compound ligand as observed in the silver complex.

Caption: Molecular structure of this compound.

Crystallographic Data Presentation

The following tables summarize the key crystallographic data for the Bis--INVALID-LINK--silver(I) complex.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₃₈H₃₄AgNO₂P₂ |

| Formula weight | 725.48 |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 14.7363(3) Å, α = 90°b = 23.5186(5) Å, β = 107.593(2)°c = 10.1557(2) Å, γ = 90° |

| Volume | 3354.04(12) ų |

| Z | 4 |

| Density (calculated) | 1.437 Mg/m³ |

| Absorption coefficient | 6.941 mm⁻¹ |

| F(000) | 1496 |

Selected Bond Lengths and Angles for the this compound Ligand

| Bond | Length (Å) | Angle | Degree (°) |

| P1-C1 | 1.828(3) | C1-P1-C7 | 104.03(14) |

| P1-C7 | 1.826(3) | C1-P1-C13 | 105.10(14) |

| P1-C13 | 1.832(3) | C7-P1-C13 | 105.51(14) |

| P2-C20 | 1.831(3) | C20-P2-C26 | 104.14(14) |

| P2-C26 | 1.827(3) | C20-P2-C32 | 105.01(14) |

| P2-C32 | 1.828(3) | C26-P2-C32 | 105.74(14) |

Note: Atom numbering is based on the crystallographic information file of the silver complex.

Experimental Protocols

Synthesis and Crystallization of Bis(4-methylphenyl)diphenylphosphine-κPsilver(I)[1]

A solution of this compound (1 mmol) in acetonitrile (10 ml) was added to a solution of silver nitrite (1 mmol) in acetonitrile (5 ml), resulting in a 2:1 molar ratio of the reactants. The mixture was heated under reflux for 2 hours. After the reaction, the solution was allowed to cool and stand for crystallization to occur.

General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established analytical technique.[1][2][3][4] The general workflow involves several key steps:

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of reflections.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the logical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow of Single-Crystal X-ray Analysis.

Conclusion

While the crystal structure of free this compound remains to be determined, the analysis of its structure within a silver(I) complex provides significant insights into its molecular geometry and conformational preferences in a coordinated state. The data presented in this guide, including bond lengths, bond angles, and a detailed experimental workflow, serves as a valuable resource for researchers in the fields of coordination chemistry, catalysis, and drug development. Further studies to crystallize and analyze the free phosphine are encouraged to provide a more complete understanding of its solid-state structure.

References

31P NMR Chemical Shift of Diphenyl-p-tolylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the 31P Nuclear Magnetic Resonance (NMR) chemical shift of diphenyl-p-tolylphosphine. This document provides quantitative data, detailed experimental protocols, and a conceptual visualization to aid researchers in the characterization of this important organophosphorus compound.

Data Presentation

The 31P NMR chemical shift of a compound is a critical parameter for its identification and characterization, reflecting the electronic environment of the phosphorus nucleus. For triarylphosphines, the chemical shifts are typically observed in a characteristic range.

| Compound | 31P Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound (analog) | -8.8 | CDCl3 | External 85% H3PO4 in D2O |

Note: The reported value is for hexadeuterated tri-p-tolylphosphine, a close structural analog. The effect of deuteration on the 31P chemical shift is generally considered negligible.

Experimental Protocols

The acquisition of high-quality 31P NMR spectra is crucial for accurate chemical shift determination. The following is a detailed methodology for a typical experiment.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is recommended.

-

Tuning and Matching: Tune and match the probe to the 31P frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl3) and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).

-

Pulse Width: Calibrate the 90° pulse width for 31P.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Referencing: The 31P chemical shifts are referenced externally to an 85% solution of phosphoric acid (H3PO4) in D2O, which is assigned a chemical shift of 0.0 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Calibration: Calibrate the spectrum by setting the reference peak (external 85% H3PO4) to 0.0 ppm.

Factors Influencing 31P NMR Chemical Shifts

The chemical shift of a phosphorus nucleus is a sensitive probe of its local electronic and structural environment. Several factors can influence this value, providing valuable structural information.

Caption: Key factors influencing the 31P NMR chemical shift.

Experimental Workflow

The process of obtaining a 31P NMR spectrum follows a systematic workflow, from sample preparation to final data analysis.

Caption: A generalized workflow for 31P NMR spectroscopy.

An In-depth Technical Guide to the Electronic Properties of Diphenyl-p-tolylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of the Diphenyl-p-tolylphosphine (DPPTP) ligand. Understanding these properties is crucial for predicting and modulating the behavior of metal complexes incorporating this ligand in various applications, including catalysis and drug development. This document outlines key electronic parameters, details the experimental and computational methodologies used for their determination, and presents relevant data in a structured format for ease of comparison.

Introduction to Phosphine Ligand Electronic Effects

Phosphine ligands (PR₃) are integral to modern coordination chemistry and homogeneous catalysis. Their influence on the reactivity and stability of metal complexes is primarily governed by a combination of steric and electronic effects. The electronic nature of a phosphine ligand is a nuanced interplay of its σ-donating and π-accepting capabilities.

-

σ-Donation: The phosphine ligand donates electron density from its lone pair to a vacant d-orbital on the metal center, forming a σ-bond. The strength of this donation is influenced by the electronegativity of the substituents on the phosphorus atom. Electron-donating groups enhance the ligand's σ-basicity.

-

π-Acceptance (Back-donation): The metal center can back-donate electron density from a filled d-orbital to an empty σ* anti-bonding orbital of the phosphorus-substituent bonds. The extent of this π-acceptance is dependent on the energy and orientation of these acceptor orbitals.

The net electronic effect of a phosphine ligand is a synergistic combination of these two interactions, which ultimately modulates the electron density at the metal center and influences the properties of other coordinated ligands.

Quantitative Description of Electronic Properties

Several parameters have been developed to quantify the electronic effects of phosphine ligands. This section details the most prominent of these and presents available data for this compound (DPPTP).

Tolman's Electronic Parameter (TEP)

The most widely accepted measure of a phosphine ligand's net electron-donating ability is Tolman's Electronic Parameter (TEP), denoted as ν(CO).[1] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1]

A more electron-donating ligand increases the electron density on the nickel center. This increased electron density leads to greater π-back-donation from the metal to the antibonding π* orbitals of the carbonyl ligands. Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating phosphine ligand.

Table 1: Tolman's Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand (L) | TEP, ν(CO) in [LNi(CO)₃] (cm⁻¹) |

| P(t-Bu)₃ | 2056.1[2] |

| PCy₃ | 2056.4 |

| PMe₃ | 2064.1[2] |

| PPh₂(p-tolyl) (DPPTP) | (estimated) |

| PPh₃ | 2068.9[2] |

| P(OPh)₃ | 2085.3 |

| PCl₃ | 2097.0[2] |

| PF₃ | 2110.8[2] |

Note: The TEP for DPPTP is an estimated value based on the expected electronic effect of the p-tolyl group relative to the phenyl groups in triphenylphosphine. The methyl group is weakly electron-donating, which should result in a slightly lower TEP compared to PPh₃.

¹J(P-Se) Coupling Constant

An alternative experimental method to probe the electronic properties of phosphine ligands involves the synthesis of the corresponding phosphine selenide (R₃P=Se) and the measurement of the one-bond phosphorus-selenium NMR coupling constant (¹J(P-Se)). A stronger σ-donating ability of the phosphine ligand leads to a greater s-character in the P-Se bond, resulting in a larger ¹J(P-Se) value. However, it's important to note that this correlation is most reliable for series of structurally similar phosphines.

As with the TEP, a specific experimentally determined ¹J(P-Se) value for this compound selenide was not found in the surveyed literature.

pKa of the Conjugate Acid

The pKa of the corresponding phosphonium ion ([R₃PH]⁺) in a given solvent provides a measure of the Brønsted basicity of the phosphine ligand. A higher pKa value indicates a stronger base and, by extension, a more electron-donating phosphine. Computational methods can be employed to predict the pKa of phosphonium ions with reasonable accuracy.[4]

Computational Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of ligands. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: The energy of the HOMO is related to the ionization potential and reflects the ability of the molecule to donate electrons. A higher HOMO energy generally corresponds to a better σ-donor.

-

LUMO Energy: The energy of the LUMO is related to the electron affinity and provides insight into the π-acceptor capabilities of the ligand. A lower LUMO energy suggests a better π-acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic stability.

Table 2: Calculated Electronic Properties of this compound (DPPTP)

| Property | Value | Method |

| HOMO Energy | (Not available in search results) | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | (Not available in search results) | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | (Not available in search results) | DFT (e.g., B3LYP/6-31G*) |

| pKa of [DPPTP-H]⁺ | (Not available in search results) | Computational (e.g., MP2/DFT with solvation model)[4] |

Note: While specific calculated values for DPPTP were not found, the methodologies for their calculation are well-established.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of phosphine ligands, adapted for this compound.

Determination of Tolman's Electronic Parameter

Objective: To synthesize the [Ni(CO)₃(DPPTP)] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood by trained personnel.

-

This compound (DPPTP)

-

Anhydrous, degassed solvent (e.g., hexane or dichloromethane)

-

Schlenk line and glassware

-

FTIR spectrometer

Procedure:

-

Synthesis of [Ni(CO)₃(DPPTP)]: a. In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of this compound in the chosen anhydrous solvent. b. Cool the solution to 0 °C in an ice bath. c. Slowly add one molar equivalent of a standardized solution of Ni(CO)₄ to the stirred phosphine solution. The reaction is typically rapid. d. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes. e. The resulting solution containing the [Ni(CO)₃(DPPTP)] complex is used directly for IR analysis. Isolation of the complex is often not necessary and can be hazardous due to the potential for Ni(CO)₄ dissociation.

-

IR Spectroscopy: a. Transfer the reaction solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows). b. Record the IR spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).[4] c. Identify the A₁ symmetric stretching frequency, which is usually the most intense band. This value corresponds to the Tolman's Electronic Parameter for DPPTP.

Determination of ¹J(P-Se) Coupling Constant

Objective: To synthesize this compound selenide and determine the ¹J(P-Se) coupling constant using ³¹P NMR spectroscopy.

Materials:

-

This compound (DPPTP)

-

Elemental selenium (black powder)

-

Anhydrous, degassed toluene

-

NMR tube and solvent (e.g., CDCl₃ or C₆D₆)

-

NMR spectrometer with ³¹P and ⁷⁷Se capabilities

Procedure:

-

Synthesis of this compound selenide: a. In a round-bottom flask, dissolve this compound in anhydrous toluene under an inert atmosphere. b. Add a slight excess (e.g., 1.1 equivalents) of elemental selenium powder to the solution. c. Heat the mixture to reflux and monitor the reaction progress by ³¹P NMR spectroscopy. The reaction is complete when the signal corresponding to DPPTP has disappeared and a new signal for the phosphine selenide has appeared. d. Cool the reaction mixture to room temperature and filter to remove any unreacted selenium. e. Remove the solvent under reduced pressure to obtain the crude phosphine selenide, which can be purified by recrystallization if necessary.

-

³¹P NMR Spectroscopy: a. Prepare a solution of the purified this compound selenide in a suitable deuterated solvent. b. Acquire a proton-decoupled ³¹P NMR spectrum. c. The main peak will correspond to the phosphine selenide. Due to the natural abundance of ⁷⁷Se (7.63%), satellite peaks will be observed flanking the main peak. d. The separation between these two satellite peaks corresponds to the ¹J(P-Se) coupling constant in Hertz (Hz).

Computational Methodology

Objective: To calculate the electronic properties of this compound using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

General Procedure:

-

Structure Optimization: a. Build the 3D structure of this compound. b. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[5][6] This will find the lowest energy conformation of the molecule.

-

Frequency Calculation: a. Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies.

-

Electronic Property Calculation: a. From the output of the DFT calculation, the energies of the HOMO and LUMO can be extracted. The HOMO-LUMO gap is the difference between these two values. b. To calculate the TEP, the [Ni(CO)₃(DPPTP)] complex must be built and optimized. A frequency calculation on this complex will yield the predicted ν(CO) stretching frequencies. The A₁ symmetric stretch corresponds to the calculated TEP. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[2] c. The pKa can be calculated by determining the Gibbs free energy of the protonation reaction in a chosen solvent using a continuum solvation model (e.g., PCM or SMD).[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic properties of phosphine ligands.

Caption: σ-Donation and π-Back-donation in a Metal-DPPTP Complex.

Caption: Experimental Workflow for TEP Determination.

Caption: Computational Workflow for Electronic Properties.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

The Impact of Steric Hindrance in Tolyl-Substituted Phosphine Ligands: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the steric effects of tolyl-substituted phosphine ligands, a critical class of ligands in catalysis and synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the quantitative measures of steric bulk, the profound influence of isomeric substitution on ligand properties, and comprehensive experimental protocols for their synthesis and characterization. Through detailed diagrams and tabulated data, this guide serves as a practical resource for understanding and applying the principles of steric hindrance in catalyst design and reaction optimization.

Introduction: The Significance of Steric Effects in Phosphine Ligands

Phosphine ligands are fundamental in homogeneous catalysis, offering a versatile platform for tuning the electronic and steric properties of metal complexes. The steric profile of a phosphine ligand, often more so than its electronic nature, can dictate the reactivity, selectivity, and stability of a catalyst.[1] By modulating the size and shape of the ligand, researchers can control access to the metal center, influence the coordination number of the complex, and promote or inhibit specific steps in a catalytic cycle.[2]

Tolyl-substituted phosphines—where one or more phenyl groups in triphenylphosphine are replaced by a tolyl (methylphenyl) group—provide a nuanced approach to steric tuning. The position of the methyl group on the aromatic ring (ortho, meta, or para) allows for subtle yet significant variations in the steric environment around the phosphorus atom. This guide explores these variations and their practical implications.

Quantifying Steric Bulk: Key Parameters

To understand and compare the steric influence of different phosphine ligands, several quantitative descriptors have been developed.

-

Tolman Cone Angle (θ): The most widely used steric parameter, the Tolman cone angle, is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[3] A larger cone angle indicates greater steric bulk around the phosphorus atom. The cone angle for the highly sterically hindered tri(o-tolyl)phosphine is a notable 194°.[4]

-

Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more dynamic and context-dependent measure of steric hindrance within a specific coordination geometry.[5]

The table below summarizes the key steric parameters for a series of tolyl-substituted phosphine ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| Triphenylphosphine | 145 | 32 |

| Tri(p-tolyl)phosphine | 145 | 34 |

| Tri(m-tolyl)phosphine | 165 | 38 |

| Tri(o-tolyl)phosphine | 194 | 44 |

| Diphenyl(o-tolyl)phosphine | 157 | 36 |

| Di(o-tolyl)phenylphosphine | 179 | 40 |

Note: Some values are sourced from computational studies and may vary slightly depending on the method of calculation.[5]

The Isomeric Effect: Ortho vs. Meta vs. Para Substitution

The position of the methyl group on the tolyl ring has a profound impact on the steric properties of the ligand.

-

para-Substitution: With the methyl group positioned away from the phosphorus center, tri(p-tolyl)phosphine has a cone angle identical to that of triphenylphosphine. Its steric influence is therefore very similar, with electronic effects being the primary differentiator.

-

meta-Substitution: The methyl groups in the meta position begin to contribute to the steric bulk around the phosphorus atom, resulting in a significantly larger cone angle compared to the para isomer.

-

ortho-Substitution: The placement of methyl groups in the ortho position leads to a dramatic increase in steric hindrance. Tri(o-tolyl)phosphine is one of the bulkiest monodentate phosphine ligands, a property that can enforce low coordination numbers at the metal center and facilitate reductive elimination in catalytic cycles. This extreme steric hindrance can also lead to intramolecular C-H activation, or cyclometalation, where the ligand itself reacts with the metal center.[4]

The following diagram illustrates the increasing steric hindrance with the proximity of the methyl group to the phosphorus atom.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of tolyl-substituted phosphine ligands.

Synthesis of Tri(tolyl)phosphine Ligands

The synthesis of tri(tolyl)phosphines is typically achieved via a Grignard reaction, where a tolylmagnesium halide is reacted with a phosphorus source, such as phosphorus trichloride (PCl₃). The following is a general protocol adaptable for the ortho, meta, and para isomers.

Protocol: Synthesis of Tri(o-tolyl)phosphine [6]

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (3.11 g, 128 mmol) in an oven-dried flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine and a few mL of a solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Gently heat the mixture to initiate the reaction. Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (PCl₃, 3.58 g, 26.1 mmol) in anhydrous THF dropwise with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

-

Note: The synthesis of tri(m-tolyl)phosphine and tri(p-tolyl)phosphine follows a similar procedure using 3-bromotoluene and 4-bromotoluene, respectively.[7]

The overall workflow for the synthesis and characterization of these ligands is depicted below.

³¹P NMR Spectroscopic Analysis

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine ligands. Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, it is a highly sensitive technique that provides valuable information about the chemical environment of the phosphorus atom.[1]

Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

-

Sample Preparation:

-

Under an inert atmosphere, dissolve 10-20 mg of the phosphine ligand in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

Cap the NMR tube securely. If the sample is particularly air-sensitive, the tube can be flame-sealed under vacuum.

-

-

Instrumental Parameters:

-

The spectrum is typically acquired with proton decoupling (¹H decoupling) to simplify the spectrum by removing P-H couplings, resulting in sharp singlets for each unique phosphorus environment.[1]

-

Reference: The chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative analysis. For many organophosphorus compounds, a delay of 20-30 seconds is recommended to allow for full relaxation of the phosphorus nucleus between scans.[9]

-

Acquisition Time (aq): A typical acquisition time is between 1 and 3 seconds.

-

Number of Scans (ns): The number of scans depends on the concentration of the sample. For a routine spectrum, 16 to 64 scans are often sufficient.

-

Determination of Cone Angle from X-ray Crystallography Data

The most accurate method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction analysis of a metal-phosphine complex.

Protocol: Calculating Cone Angle from a Crystallographic Information File (CIF)

-

Obtain Crystallographic Data:

-

Synthesize and grow single crystals of a metal complex containing the tolyl-phosphine ligand of interest.

-

Perform single-crystal X-ray diffraction to obtain the crystal structure. The output will be a Crystallographic Information File (.cif). Alternatively, CIF files for known structures can be obtained from crystallographic databases like the Cambridge Structural Database (CSD).

-

-

Software-Based Calculation:

-

Utilize software capable of molecular visualization and geometric calculations (e.g., Mercury, Olex2, or specialized scripts).

-

Import the .cif file into the software.

-

Define the vertex of the cone at the position of the metal atom and the phosphorus atom on the cone's axis.

-

Set the metal-phosphorus distance to the standardized 2.28 Å, as defined by Tolman, for comparability.[3]

-

Define the van der Waals radii for the atoms on the periphery of the ligand (typically hydrogen atoms).

-

The software can then calculate the minimum cone angle that encompasses all the peripheral atoms of the ligand.

-

Steric Effects in Catalysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of phosphine ligand is critical to its success. The steric bulk of the ligand plays a key role in the catalytic cycle.

The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-coordinate, electron-rich Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) complex. Sterically demanding ligands, such as tri(o-tolyl)phosphine, promote the formation of the highly reactive monoligated Pd(0) species, which can accelerate this step, particularly with less reactive aryl chlorides.

-

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst. This step is often facilitated by bulky ligands, which create steric pressure around the metal center, favoring the formation of the product.

Conclusion

The steric properties of tolyl-substituted phosphine ligands are a powerful tool in the arsenal of the modern chemist. Through the judicious selection of the methyl group's position on the tolyl ring, researchers can fine-tune the steric environment at a metal center, thereby influencing catalytic activity and selectivity. This guide has provided the quantitative data, experimental protocols, and conceptual frameworks necessary for the informed application of these versatile ligands in research and development. A thorough understanding of the principles outlined herein will empower scientists to design more efficient and selective catalytic systems for a wide range of chemical transformations.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of InP nanofibers from tri(m-tolyl)phosphine: an alternative route to metal phosphide nanostructures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

A Technical Guide to the Solubility of Diphenyl-p-tolylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl-p-tolylphosphine, a common organophosphorus compound utilized as a ligand in catalysis and as a reagent in organic synthesis. Due to a lack of readily available quantitative solubility data for this compound, this document focuses on the qualitative solubility of the closely related and structurally similar compound, triphenylphosphine, and provides a detailed experimental protocol for determining the solubility of solid organic compounds.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from its structural analogue, triphenylphosphine. This compound is a solid, nonpolar molecule. Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and less soluble in polar solvents.

Triphenylphosphine is reported to be soluble in a range of nonpolar to slightly polar organic solvents, including:

Conversely, triphenylphosphine is insoluble in water.[1] The solubility of triphenylphosphine in organic solvents generally increases with a rise in temperature.[1] Given the structural similarity, this compound is anticipated to exhibit a comparable solubility profile.

Data on Solubility

As of the compilation of this guide, specific quantitative solubility values for this compound in various organic solvents were not found in a comprehensive, tabulated format in the reviewed literature. Researchers requiring precise solubility data for their applications are encouraged to determine it experimentally using established methods.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2][3] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Conical flask or vial with a secure cap

-

Temperature-controlled shaker or magnetic stirrer

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dish or vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. An excess is achieved when undissolved solid remains visible.[4]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.[4] Equilibrium is established when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a specific volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact mass of the solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.[4]

-

Continue drying until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the dish with the dry this compound residue.

-

The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution withdrawn minus the mass of the dissolved solid.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

References

An In-depth Technical Guide to Phosphine Ligands in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition-metal catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with remarkable efficiency and selectivity.[1] At the heart of these powerful transformations lies the catalyst system, which typically consists of a transition metal precursor and a supporting ligand. Among the vast array of ligands developed, phosphines have emerged as the most significant and versatile class for cross-coupling reactions.[1] Their remarkable success stems from the tunability of their steric and electronic properties, which allows for precise control over the reactivity and selectivity of the metal catalyst.[2] This guide provides a comprehensive overview of the fundamental principles of phosphine ligands in cross-coupling catalysis, their application in key reactions, and detailed experimental protocols.

The Crucial Role of Phosphine Ligands: Steric and Electronic Effects

The efficacy of a phosphine ligand in a cross-coupling reaction is governed by a delicate interplay of its steric and electronic properties.[2] These properties directly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical factor. Electron-rich phosphines, such as trialkylphosphines, increase the electron density at the metal center.[2][3] This enhanced electron density facilitates the oxidative addition of the organohalide to the metal, a crucial activation step in the catalytic cycle.[4] Conversely, electron-poor phosphines can favor other steps in the cycle. The electronic nature of the phosphine can be modulated by the substituents on the phosphorus atom.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle (θ) or percent buried volume (%Vbur), plays a multifaceted role.[3][5] Bulky phosphines promote the formation of low-coordinate, highly reactive monoligated metal species, which are often the active catalysts in cross-coupling reactions.[6] This steric hindrance can also facilitate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[4] Furthermore, the steric environment around the metal center can influence the regioselectivity and stereoselectivity of the reaction.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving phosphine ligands proceeds through a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Key Cross-Coupling Reactions and the Role of Phosphine Ligands

Phosphine ligands have been instrumental in the development and advancement of several cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope, particularly with challenging substrates like aryl chlorides.[6] Bulky and electron-rich dialkylbiaryl phosphines, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), have proven to be exceptionally effective in promoting Suzuki-Miyaura couplings.[6]

| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref |

| JohnPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 98 | 1.5 | [6] |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 4 | >99 | 1.5 | [6] |

| XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 96 | 1.5 | [6] |

| RuPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 99 | 1.5 | |

| cataCXium® A | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 98 | 0.01 | [2] |

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), SPhos (0.033 mmol, 3.3 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides or pseudohalides.[7] The development of sterically hindered and electron-rich phosphine ligands has been a key factor in expanding the scope of this reaction to include a wide range of amines and challenging aryl chlorides.[7] Ligands such as XPhos, RuPhos, and BrettPhos are widely used and have enabled the synthesis of complex nitrogen-containing molecules.

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1 | 99 | 1.0 | |

| RuPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 2 | 98 | 1.0 | |

| BrettPhos | 4-Chlorotoluene | n-Butylamine | NaOtBu | Toluene | 100 | 1 | 97 | 1.0 | |

| DavePhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 18 | 95 | 1.5 | [8] |

| cataCXium® A | 4-Chloroanisole | Morpholine | K₃PO₄ | Dioxane | 100 | 2 | 99 | 0.1 | [2] |

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

-

Add the aryl bromide (1.0 mmol) and a magnetic stir bar.

-

Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.

-

Add toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir for the required time.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. While often performed with phosphine-free catalysts, phosphine ligands can significantly improve the efficiency and selectivity of the reaction, especially with less reactive substrates. Both monodentate and bidentate phosphine ligands have been successfully employed.[9] Palladacycles, which are stable precatalysts, are also highly effective in Heck catalysis.

Materials:

-

Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

-

Aryl bromide (1.0 mmol)

-

Alkene (1.5 mmol)

-

Triethylamine (Et₃N, 1.5 mmol)

-

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

To a Schlenk tube, add Herrmann's catalyst (0.005 mmol, 0.5 mol%), aryl bromide (1.0 mmol), and a stir bar.

-

Evacuate and backfill the tube with argon.

-

Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

-

Heat the mixture at 120 °C for the specified duration.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction synthesizes alkynes through the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[10] Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[11] A variety of phosphine ligands, from simple triarylphosphines to more sophisticated bulky and electron-rich ligands, have been used.[11]

Materials:

-

Pd(OAc)₂

-

SPhos

-

Aryl chloride (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

N,N-Dimethylacetamide (DMAc, 5 mL)

Procedure:

-

In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol) to a vial.

-

Add the aryl chloride (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Add DMAc (5 mL) and seal the vial.

-

Heat the reaction at 120 °C for 12-24 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over MgSO₄, and concentrate.

-

Purify by flash chromatography.

Experimental and Logical Workflows

The selection of the optimal phosphine ligand is often a critical step in developing a robust cross-coupling reaction. High-throughput screening (HTS) is a powerful tool for rapidly evaluating a library of ligands to identify the most effective one for a specific transformation.

Conclusion

Phosphine ligands are at the forefront of innovation in transition-metal catalyzed cross-coupling reactions. Their tunable steric and electronic properties provide a powerful handle for chemists to control the efficiency, selectivity, and scope of these transformations. From the development of bulky, electron-rich ligands that have enabled the use of challenging substrates to the design of specialized ligands for specific applications, the field continues to evolve. This guide has provided a foundational understanding of the role of phosphine ligands in key cross-coupling reactions, along with practical experimental guidance. For researchers, scientists, and drug development professionals, a deep understanding of phosphine ligand chemistry is essential for the successful design and implementation of modern synthetic strategies.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. 膦配体 [sigmaaldrich.com]

- 3. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Diphenyl-p-tolylphosphine as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl-p-tolylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature on the para isomer of tolylphosphine is limited, the following protocols and data are based on established methodologies for structurally similar monodentate phosphine ligands, including the meta and ortho isomers.[1][2] These notes are intended to serve as a robust starting point for reaction optimization and application in synthetic chemistry.

Ligand Profile: this compound

This compound is an air-stable, crystalline solid belonging to the triarylphosphine class of ligands. The electronic and steric properties of this ligand are influenced by the presence of a methyl group in the para position of one of the phenyl rings. This substitution pattern imparts moderate steric bulk and enhances the electron-donating character of the phosphine compared to triphenylphosphine, which can influence the efficiency of the catalytic cycle.

The Role in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3][4][5] The efficiency of this palladium-catalyzed reaction is highly dependent on the phosphine ligand. The catalytic cycle, illustrated below, involves several key steps where the ligand plays a crucial role:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand, undergoes oxidative addition with an aryl halide. Electron-rich phosphines like this compound can facilitate this rate-determining step.

-

Transmetallation: An organoboron species exchanges its organic group with the halide on the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a tolylphosphine ligand. Optimal conditions, particularly the choice of base and solvent, may vary depending on the specific substrates.[2]

General Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).

-

Add this compound (0.04 mmol). A common ligand to palladium ratio is 2:1 or 4:1.[2]

-

Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 6 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Effect of Base and Solvent on the Yield of 4-Phenylacetophenone using a Tolylphosphine Ligand [2]

Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tolyl)₂Ph (0.02 mmol), Base (2.0 mmol), Solvent (6 mL), 100 °C, 2h.

| Entry | Base | Solvent | Yield (%) |

| 1 | K₃PO₄ | Toluene/H₂O (5:1) | 98 |

| 2 | K₂CO₃ | Toluene/H₂O (5:1) | 95 |

| 3 | Cs₂CO₃ | Toluene/H₂O (5:1) | 97 |

| 4 | Na₂CO₃ | Toluene/H₂O (5:1) | 92 |

| 5 | K₃PO₄ | Dioxane/H₂O (5:1) | 96 |

| 6 | K₃PO₄ | THF/H₂O (5:1) | 90 |

Table 2: Substrate Scope with P(o-tolyl)₂Ph Ligand

Reaction Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(o-tolyl)₂Ph (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1, 6 mL), 100 °C.

| Entry | Aryl Halide | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | 2 | 98 |

| 2 | 4-Bromotoluene | 3 | 96 |

| 3 | 4-Chloroacetophenone | 5 | 92 |

| 4 | 1-Bromo-4-nitrobenzene | 1.5 | 99 |

| 5 | 2-Bromopyridine | 4 | 88 |

Troubleshooting and Optimization

-

Low Yield:

-

Inactive Catalyst: Ensure all reagents and solvents are thoroughly degassed to prevent catalyst decomposition.[2] An inert atmosphere (Argon or Nitrogen) is crucial.

-

Insufficient Ligand: Increase the ligand-to-palladium ratio, common ratios are 2:1 or 4:1.[2]

-

Impure Boronic Acid: Use fresh or properly stored boronic acid, as they can dehydrate to less reactive boroxines.[2]

-

-

Formation of Byproducts:

-

Catalyst Decomposition (Black Precipitate):

-

Presence of Oxygen: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.[2]

-

References

Application Notes and Protocols for Buchwald-Hartwig Amination using Diphenyl-p-tolylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides. This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials where arylamines are crucial structural motifs. The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. While bulky, electron-rich biaryl phosphines are often the ligands of choice for challenging transformations, simpler triarylphosphines like Diphenyl-p-tolylphosphine can serve as effective and economical ligands for certain substrate combinations. This document provides a detailed protocol and application notes for conducting Buchwald-Hartwig amination using this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. Finally, reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using this compound as the ligand. Reaction conditions may require optimization for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

Primary amine

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

-

Add anhydrous toluene to dissolve the catalyst and ligand.

-

Add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv).

-

Finally, add the sodium tert-butoxide (1.4 equiv) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides and amines using a Pd(OAc)₂/Diphenyl-p-tolylphosphine catalyst system. These are illustrative examples, and actual yields may vary depending on the specific substrates and reaction optimization.

| Entry | Aryl Halide | Amine | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | 2 | 4 | NaOtBu (1.4) | Toluene | 100 | 16 | 85 |

| 2 | 4-Bromoanisole | n-Hexylamine | 2 | 4 | NaOtBu (1.4) | Toluene | 100 | 18 | 78 |

| 3 | 1-Bromo-4-fluorobenzene | Morpholine | 2 | 4 | NaOtBu (1.4) | Dioxane | 110 | 24 | 92 |

| 4 | 2-Bromopyridine | Benzylamine | 2 | 4 | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65 |

Discussion